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Compound of Interest

Compound Name: N-Nonyldeoxynojirimycin

Cat. No.: B549758 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive cross-validation of N-Nonyldeoxynojirimycin's (N-DNJ) antiviral activity. We

delve into its performance in various cell lines against a spectrum of viruses, presenting

comparative data with other antiviral agents and detailed experimental methodologies.

N-Nonyldeoxynojirimycin (N-DNJ), an alkylated iminosugar, has emerged as a promising

broad-spectrum antiviral agent. Its primary mechanism of action involves the inhibition of host

endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] This interference disrupts the proper

folding of viral envelope glycoproteins, a critical step for the assembly and secretion of many

enveloped viruses.[3][4][5] This guide synthesizes data from multiple studies to offer a clear

comparison of N-DNJ's efficacy and cytotoxicity across different experimental systems.

Comparative Antiviral Activity and Cytotoxicity
The antiviral potency of N-DNJ and its derivatives varies depending on the virus, the cell line

used for propagation, and the specific structural modifications of the iminosugar. The following

tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration

(CC50) of N-DNJ and related compounds against several key viruses.
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Virus Cell Line
Compoun

d
IC50 (µM)

CC50

(µM)

Selectivity

Index (SI

=

CC50/IC5

0)

Reference

Bovine

Viral

Diarrhea

Virus

(BVDV)

MDBK

N-

Nonyldeox

ynojirimyci

n (N-DNJ)

2.5 >200 >80 [6]

Bovine

Viral

Diarrhea

Virus

(BVDV)

MDBK

N-

Butyldeoxy

nojirimycin

(NB-DNJ)

500 >5000 >10 [7]

Bovine

Viral

Diarrhea

Virus

(BVDV)

MDBK

N-

methoxy-

nonyl-DNJ

3.0 300 100 [7]

Bovine

Viral

Diarrhea

Virus

(BVDV)

MDBK

N-butyl-

cyclohexyl

DNJ

8 500 62.5 [7]

Dengue

Virus

(DENV-2)

Vero

N-

Nonyldeox

ynojirimyci

n (N-DNJ)

Not

explicitly

stated, but

showed

potent

inhibition

Not

specified

Not

specified
[6]

Dengue

Virus

(DENV)

MDMΦs N-

Nonyldeox

1.2 - 10.6 Not

specified

Not

specified

[8]
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ynojirimyci

n (N-DNJ)

Dengue

Virus

(DENV)

imDCs

N-

Nonyldeox

ynojirimyci

n (N-DNJ)

Dose-

dependent

inhibition

observed

Not

specified

Not

specified
[9]

Hepatitis B

Virus

(HBV)

HepG2

2.2.15

N-

Nonyldeox

ynojirimyci

n (N-DNJ)

1-10 175 17.5 - 175 [7]

Hepatitis B

Virus

(HBV)

HepG2

2.2.15

N-

Butyldeoxy

nojirimycin

(NB-DNJ)

100-500 >5000 >10-50 [7]

Influenza

A/Brisbane

/10/2007

(H3N2)

MDCK

N-

Nonyldeox

ynojirimyci

n (N-DNJ)

More

potent than

NB-DNJ

Not

specified

Not

specified
[10]

Influenza

A/Udorn/30

7/72

(H3N2)

MDCK

N-

Nonyldeox

ynojirimyci

n (N-DNJ)

Strong

antiviral

effect

Not

specified

Not

specified
[10]

Influenza

A/Lviv/N6/2

009

(H1N1)

MDCK

N-

Nonyldeox

ynojirimyci

n (N-DNJ)

Antiviral

effect

observed

Not

specified

Not

specified
[10]

Note: The IC50 and CC50 values can vary between experiments due to differences in assay

conditions, cell passage number, and virus strains.

Mechanism of Action: ER α-Glucosidase Inhibition
The primary antiviral mechanism of N-DNJ is the inhibition of host ER α-glucosidases. This

enzymatic blockade leads to the accumulation of improperly folded viral glycoproteins, which

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9760573/
https://www.researchgate.net/publication/10861233_Imino_Sugars_That_are_Less_Toxic_but_More_Potent_as_Antivirals_In_Vitro_Compared_with_N-n-Nonyl_DNJ
https://www.researchgate.net/publication/10861233_Imino_Sugars_That_are_Less_Toxic_but_More_Potent_as_Antivirals_In_Vitro_Compared_with_N-n-Nonyl_DNJ
https://academic.oup.com/jac/article-pdf/70/1/136/13760655/dku349.pdf
https://academic.oup.com/jac/article-pdf/70/1/136/13760655/dku349.pdf
https://academic.oup.com/jac/article-pdf/70/1/136/13760655/dku349.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


are subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway.

This ultimately reduces the secretion of infectious viral particles.[3]
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Click to download full resolution via product page

Caption: N-DNJ inhibits ER α-glucosidases, preventing viral glycoprotein folding.

Experimental Protocols
Cell Lines and Virus Propagation

Cell Lines: Madin-Darby Bovine Kidney (MDBK), African green monkey kidney (Vero),

human hepatocellular carcinoma (HepG2 2.2.15), and primary human monocyte-derived

immature dendritic cells (imDCs) are commonly used.

Virus Strains: Bovine Viral Diarrhea Virus (BVDV) cytopathic and non-cytopathic strains,

Dengue Virus (DENV) serotypes, Hepatitis B Virus (HBV), and various strains of Influenza A

virus have been tested.

Propagation: Viruses are typically propagated in their respective permissive cell lines to

generate high-titer stocks. Viral titers are determined by plaque assay or TCID50 (50% tissue

culture infective dose) assay.

Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the cells.

Seed cells in
96-well plate Incubate for 24h Add serial dilutions

of N-DNJ
Incubate for

48-72h Add MTT solution Incubate for 4h Add solubilization
solution (e.g., DMSO)

Measure absorbance
at 570 nm Calculate CC50

Click to download full resolution via product page

Caption: Workflow for determining the cytotoxicity (CC50) of N-DNJ.

Antiviral Activity Assay (Plaque Reduction or Yield
Reduction Assay)
This assay measures the ability of the compound to inhibit virus replication.
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Infection: Confluent cell monolayers in 96-well plates are infected with the virus at a specific

multiplicity of infection (MOI).

Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are

washed. Media containing serial dilutions of N-DNJ or a control compound is then added.

Incubation: The plates are incubated for a period that allows for multiple rounds of virus

replication (typically 48-72 hours).

Quantification: The antiviral effect is quantified by measuring the reduction in viral plaques

(plaque reduction assay) or the reduction in the amount of virus produced in the supernatant

(yield reduction assay, often quantified by qRT-PCR or plaque assay).

IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-

response curve.

Comparison with Alternative Antiviral Agents
N-DNJ has been frequently compared with its shorter alkyl chain analogue, N-

butyldeoxynojirimycin (NB-DNJ), and other iminosugar derivatives.

N-Butyldeoxynojirimycin (NB-DNJ): Generally, N-DNJ exhibits significantly greater antiviral

potency than NB-DNJ.[7][11] The longer nonyl side chain of N-DNJ is thought to enhance its

interaction with the ER membrane and/or the glucosidase enzymes.[12]

Other Iminosugar Derivatives: Modifications to the alkyl side chain of DNJ, such as the

introduction of branching, cyclization, or oxygenation, have been explored to improve the

antiviral activity and reduce cytotoxicity.[1][7] For instance, N-methoxy-nonyl-DNJ and N-

butyl-cyclohexyl DNJ have shown favorable selectivity indices against BVDV and HBV.[7]

Deoxygalactonojirimycin (DGJ) Derivatives: Interestingly, long-alkyl-chain derivatives of DGJ,

which do not inhibit ER α-glucosidases, have also demonstrated antiviral activity, suggesting

an alternative mechanism of action for some iminosugars that may involve altering the

infectivity of newly released viral particles.[12]
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N-Nonyldeoxynojirimycin demonstrates potent broad-spectrum antiviral activity against a

range of enveloped viruses in various cell lines. Its mechanism of action, primarily targeting

host ER α-glucosidases, makes it a valuable candidate for further development, potentially as

part of a combination therapy to combat viral infections. The comparative data presented in this

guide highlights the superior potency of N-DNJ over shorter-chain analogues and provides a

foundation for the rational design of novel iminosugar-based antiviral drugs with improved

efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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s-antiviral-activity-in-different-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC114467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC114467/
https://www.benchchem.com/product/b549758#cross-validation-of-n-nonyldeoxynojirimycin-s-antiviral-activity-in-different-cell-lines
https://www.benchchem.com/product/b549758#cross-validation-of-n-nonyldeoxynojirimycin-s-antiviral-activity-in-different-cell-lines
https://www.benchchem.com/product/b549758#cross-validation-of-n-nonyldeoxynojirimycin-s-antiviral-activity-in-different-cell-lines
https://www.benchchem.com/product/b549758#cross-validation-of-n-nonyldeoxynojirimycin-s-antiviral-activity-in-different-cell-lines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b549758?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

